molecular formula C10H11N3O B1416203 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine CAS No. 932742-86-4

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Cat. No. B1416203
CAS RN: 932742-86-4
M. Wt: 189.21 g/mol
InChI Key: LSTDWUOSWUXAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” is a chemical compound with the molecular formula C10H11N3O. It’s a structurally diverse compound bearing the 1,2,4-oxadiazole motif .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives like “4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Scientific Research Applications

Anticancer Research

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine: has shown promise in anticancer research due to its involvement in the synthesis of oxadiazole derivatives . These derivatives have been evaluated for their potential as anticancer agents, with studies indicating their effectiveness against various cancer cell lines. The compound’s role in the synthesis of these derivatives is crucial for developing new medications that target specific cancer types.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its pharmacological properties. Oxadiazoles, including those derived from 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine, are known for a wide range of biological activities . They serve as key intermediates in the design and development of new drugs with potential applications in treating diseases such as diabetes, viral infections, and inflammation.

Agriculture

The oxadiazole ring, which is part of the compound’s structure, is significant in the development of new fungicides . Research in agriculture has explored the use of oxadiazole derivatives as protective agents against various plant pathogens, contributing to the enhancement of crop protection and yield.

Material Science

In material science, the compound’s derivatives are explored for their high-energy properties and potential use in energetic materials . These materials are of interest for various applications, including as propellants and explosives, where controlled energy release is required.

Environmental Science

Environmental science research has investigated the compound for its benign decomposition products . The derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine release nitrogen gas, which is harmless to the environment, making them environmentally friendly options for various applications.

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods . Its well-defined structure and properties allow for its use in the calibration of instruments and the validation of analytical techniques.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDWUOSWUXAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650987
Record name 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932742-86-4
Record name 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Reactant of Route 3
Reactant of Route 3
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Reactant of Route 6
Reactant of Route 6
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.